Tiracizine is a class I antiarrhythmic agent [, , , , , , , ]. It is extensively metabolized in the liver, undergoing significant first-pass metabolism [, ]. Three major metabolites, M1, M2, and M3, have been identified in human serum [, , , , , ].
Applications
Metabolic Polymorphisms: Studies utilize Tiracizine to explore the role of CYP2D6 polymorphism in drug metabolism. Researchers investigate the differences in Tiracizine metabolism between individuals classified as extensive metabolizers (EM) and poor metabolizers (PM) based on their debrisoquine hydroxylation status []. These studies help to understand the inter-individual variability in drug response and potential risks for adverse drug reactions.
Food-Drug Interactions: Research examines the impact of food intake on the bioavailability of Tiracizine []. The findings demonstrate that food can enhance the bioavailability of Tiracizine by altering its hepatic first-pass metabolism, specifically by reducing N-demethylation. This knowledge is crucial for optimizing drug administration and achieving consistent therapeutic effects.
Chronopharmacokinetics: Studies investigate the day-night variations in the renal excretion of Tiracizine and its metabolites []. The research suggests that these variations might be attributed to changes in urinary pH, influencing the ionization and reabsorption of Tiracizine and its metabolites. Understanding such chronopharmacokinetic variations is essential for optimizing drug dosing regimens and minimizing potential fluctuations in drug levels.
Future Directions
Related Compounds
Debrisoquine
Compound Description: Debrisoquine is a substrate for the cytochrome P450 2D6 (CYP2D6) enzyme, which is involved in the metabolism of many drugs, including Tiracizine. It is often used as a probe drug in clinical pharmacology to assess an individual's CYP2D6 metabolic capacity. []
Relevance: Studies have shown that individuals with deficient CYP2D6 activity, known as poor metabolizers (PMs), exhibit significantly different pharmacokinetic profiles for Tiracizine compared to extensive metabolizers (EMs). This difference is attributed to the involvement of CYP2D6 in the metabolism of Tiracizine. The use of Debrisoquine as a phenotyping agent helps categorize individuals based on their CYP2D6 activity, providing insights into the potential variability in Tiracizine disposition. []
4-Hydroxydebrisoquine
Compound Description: 4-Hydroxydebrisoquine is the primary metabolite of Debrisoquine, formed through CYP2D6-mediated hydroxylation. []
Relevance: The metabolic ratio of Debrisoquine to 4-Hydroxydebrisoquine (MR) serves as a key indicator of CYP2D6 enzyme activity. Individuals exhibiting high MR values are classified as PMs, indicating their reduced capacity to metabolize Tiracizine effectively. []
Bufuralol
Compound Description: Bufuralol, similar to Debrisoquine, serves as a substrate for the CYP2D6 enzyme. Its 1'-hydroxylation is employed as a marker for CYP2D6 activity. []
Relevance: Research has demonstrated a correlation between the formation of Tiracizine's metabolites (M1 from Tiracizine and M2 from M3) and Bufuralol 1'-hydroxylation in human liver microsomes. This finding suggests shared metabolic pathways between Tiracizine and Bufuralol, further implicating CYP2D6 in Tiracizine's metabolism. []
Quinidine
Compound Description: Quinidine, a class I antiarrhythmic agent, acts as a potent inhibitor of the CYP2D6 enzyme. []
Relevance: In vitro studies employing Quinidine as a CYP2D6 inhibitor revealed significant suppression of M1 metabolite formation from Tiracizine. This observation provides compelling evidence for the direct involvement of CYP2D6 in the specific metabolic pathway leading to M1 production from Tiracizine. []
Tricyclic Antidepressants
Compound Description: Tricyclic antidepressants are a class of medications primarily used to treat depression but also possess structural similarities to Tiracizine. These antidepressants are known substrates of the CYP2D6 enzyme. []
Relevance: The close structural resemblance between Tiracizine and tricyclic antidepressants, coupled with their shared characteristic as CYP2D6 substrates, implies potential for overlapping metabolic pathways and drug interactions. This structural similarity further strengthens the understanding of CYP2D6's role in Tiracizine metabolism. []
Dextromethorphan
Compound Description: Dextromethorphan, commonly used as a cough suppressant, is another well-known substrate for the CYP2D6 enzyme. []
Relevance: Three-dimensional (3D) modeling studies have revealed that the spatial conformation of Tiracizine can be superimposed with that of Dextromethorphan. This structural similarity, alongside their shared affinity for CYP2D6, suggests potential for competitive binding and metabolic interactions between the two compounds. []
Compound Description: These metabolites are formed through the hepatic metabolism of Tiracizine, primarily via CYP2D6-mediated pathways. M1 and M2 exhibit pharmacological activity and contribute to the overall antiarrhythmic effect of Tiracizine, displaying class IB properties. [, , , ]
Relevance: The formation and elimination of these metabolites are significantly influenced by factors like CYP2D6 enzyme activity, food intake, and renal function. For instance, food intake alters the hepatic first-pass metabolism of Tiracizine, leading to decreased N-demethylation and consequently affecting metabolite levels. [] Understanding the pharmacokinetic profiles of these metabolites is crucial, as they contribute to both the therapeutic and potential adverse effects of Tiracizne. [, ]
8. Propafenone* Compound Description: Propafenone is a class I antiarrhythmic drug with structural similarities to Tiracizine. []* Relevance: Propafenone was used as an active comparator in a clinical trial evaluating the efficacy and safety of Tiracizine in treating ventricular arrhythmia. The results showed that Tiracizine demonstrated comparable effectiveness to Propafenone in reducing ventricular arrhythmias. [] This suggests that Tiracizine could be a viable alternative to Propafenone in managing certain types of arrhythmias.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Estriol 3-sulfate 16-glucuronide belongs to the class of organic compounds known as steroidal glycosides. These are sterol lipids containing a carbohydrate moiety glycosidically linked to the steroid skeleton. Estriol 3-sulfate 16-glucuronide is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Estriol 3-sulfate 16-glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, estriol 3-sulfate 16-glucuronide is primarily located in the cytoplasm. Estriol 3-sulfate 16-glucuronide is a steroid saponin.
4-phospho-L-aspartic acid is the 4-phospho derivative of L-aspartic acid. It has a role as an Escherichia coli metabolite. It is an aminoacyl phosphate, a L-aspartic acid derivative and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a 4-phosphonato-L-aspartic acid(2-) and a 4-phospho-L-aspartate. L-Aspartyl-4-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Aspartyl phosphate is a natural product found in Euglena gracilis with data available. 4-Phospho-L-aspartic acid is a metabolite found in or produced by Saccharomyces cerevisiae.